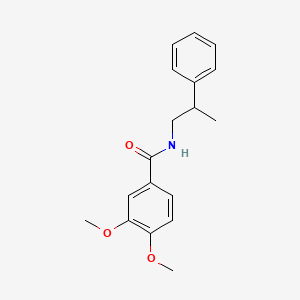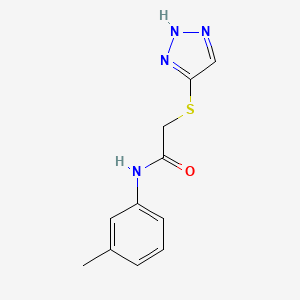![molecular formula C17H18N2O3 B5342090 [4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5342090.png)
[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid, also known as DMPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
作用機序
The mechanism of action of [4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. By inhibiting DHFR, this compound disrupts the cell cycle and induces apoptosis in cancer cells. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. It has been found to accumulate in cancer cells and exhibit selective cytotoxicity, sparing normal cells. This compound has also been shown to modulate the immune system by increasing the production of cytokines that activate immune cells.
実験室実験の利点と制限
One advantage of using [4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid in lab experiments is its high potency and selectivity for cancer cells. This allows for lower doses and fewer side effects compared to traditional chemotherapy drugs. However, one limitation is the lack of long-term toxicity studies, which are necessary to determine the safety and efficacy of this compound in humans.
将来の方向性
For research on [4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid include the development of new drug formulations and delivery methods, as well as the investigation of its potential use in combination with other cancer drugs. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in cancer therapy, anti-inflammatory and analgesic properties, and immune system modulation. Its mechanism of action involves the inhibition of DHFR, and it has low toxicity and good bioavailability. While there are limitations to its use in lab experiments, future research may lead to new drug formulations and delivery methods, as well as the investigation of its use in combination with other cancer drugs.
合成法
[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with ethyl 4-bromobenzoate to form an intermediate compound. The intermediate is then reacted with sodium hydroxide and carbon dioxide to produce the final product, this compound. This method has been optimized to achieve high yields and purity of this compound.
科学的研究の応用
[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer drugs. Additionally, this compound has been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune system.
特性
IUPAC Name |
2-[4-[(3,4-dimethylphenyl)carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-3-6-15(9-12(11)2)19-17(22)18-14-7-4-13(5-8-14)10-16(20)21/h3-9H,10H2,1-2H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBLDAJDPUCMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(cyclohexylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5342012.png)
![4-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5342018.png)
![N-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}-1,1-dimethyl-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5342043.png)
![3-{2-[(1H-imidazol-2-ylmethyl)(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5342050.png)
![methyl {4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetate](/img/structure/B5342071.png)
![3-methyl-7-(2,4,5-trimethoxybenzoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5342078.png)
![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)

![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)
![ethyl 7-methyl-5-(1-naphthyl)-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342115.png)

![ethyl 2-benzylidene-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342126.png)